1-(2-Methyl-3-(trifluoromethyl)benzyl)-7-morpholinoimidazo[1,2-a]pyrimidin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK2289044 is a compound developed by GlaxoSmithKline, a British multinational pharmaceutical and biotechnology company
Preparation Methods
The synthesis of GSK2289044 involves several steps. The key to its preparation is the development of a novel synthetic strategy, which includes the preparation of 4-(aminomethyl)-3-(trifluoromethyl)benzonitrile and 4-chloro-N,6-dimethyl-1,3,5-triazin-2-amine . The process provides an overall yield of 26.8%, enabling the rapid synthesis of large quantities of GSK2289044 with 99% purity .
Chemical Reactions Analysis
GSK2289044 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
GSK2289044 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, GSK2289044 is being investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes and its effects on disease pathways .
Mechanism of Action
The mechanism of action of GSK2289044 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to and inhibiting certain enzymes, thereby modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which GSK2289044 is used .
Comparison with Similar Compounds
GSK2289044 can be compared with other similar compounds, such as GSK2256294, which is also an inhibitor of soluble epoxide hydrolase . While both compounds share similar inhibitory properties, GSK2289044 has unique structural features that may confer distinct advantages in certain applications. Other similar compounds include various urea and amide derivatives that have been developed as inhibitors of specific enzymes .
Properties
Molecular Formula |
C19H19F3N4O2 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-7-morpholin-4-ylimidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C19H19F3N4O2/c1-13-14(3-2-4-15(13)19(20,21)22)12-25-5-6-26-17(27)11-16(23-18(25)26)24-7-9-28-10-8-24/h2-6,11H,7-10,12H2,1H3 |
InChI Key |
SHFNZWGTTMHHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CN2C=CN3C2=NC(=CC3=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.